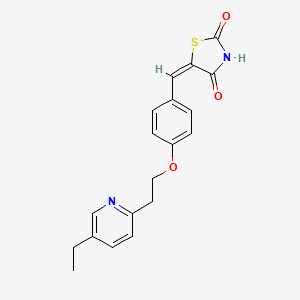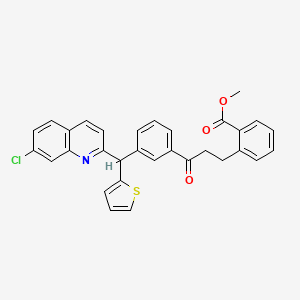
FISONATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fisonate is a synthetic compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. It is known for its broad-spectrum inhibitory effects on serine proteases .
Preparation Methods
The synthesis of Fisonate involves several methods, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The mechanochemical approach is generally preferred for certain derivatives, while solid-state melt reactions are more efficient for others. Industrial production methods often involve high-performance liquid chromatography (HPLC) for isolation and purification .
Chemical Reactions Analysis
Fisonate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include aldehydes, ketones, and hydrazides . The major products formed from these reactions are hydrazones, quinazolines, and Schiff bases . The reaction conditions often involve organic solvents and specific temperature controls to ensure high yield and purity.
Scientific Research Applications
Fisonate has a wide range of applications in scientific research. In chemistry, it is used as a reagent for synthesizing other compounds. In biology and medicine, it serves as a broad-spectrum inhibitor of serine proteases, making it valuable in studying various biological processes and potential therapeutic applications . In industry, this compound is used in the formulation of biocompatible hydrogels and other materials .
Mechanism of Action
The mechanism of action of Fisonate involves its inhibitory effects on serine proteases. It binds to the active site of these enzymes, preventing them from catalyzing their respective reactions. This inhibition affects various molecular targets and pathways, including those involved in inflammation and other biological processes .
Comparison with Similar Compounds
Fisonate is unique compared to other similar compounds due to its broad-spectrum inhibitory effects and its versatility in various applications. Similar compounds include other serine protease inhibitors, such as fluticasone furoate and fluticasone propionate . this compound’s specific chemical structure and broad-spectrum activity set it apart from these compounds.
Properties
CAS No. |
132742-32-6 |
|---|---|
Molecular Formula |
C12F6H20N1O4P1 |
Molecular Weight |
387.26 |
Synonyms |
FISONATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-but-2-enedioic acid;1-butyl-4-hydroxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-1,8-naphthyridine-3-carboxamide](/img/structure/B1148358.png)
![2-[(Dimethylamino)methylene]-3-(3,4-dimethylphenyl)-3-oxo-propanenitrile](/img/structure/B1148360.png)

![5/'-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3/'-O-(4,4/'-dimethoxytrityl)-thymidine](/img/structure/B1148372.png)


